molecular formula C6F13IO B3106745 2-Iodoperfluoro(5-methyl-4-oxahexane) CAS No. 16005-45-1

2-Iodoperfluoro(5-methyl-4-oxahexane)

Cat. No.: B3106745
CAS No.: 16005-45-1
M. Wt: 461.95 g/mol
InChI Key: CMXKXUHPHNWSIF-UHFFFAOYSA-N
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Description

2-Iodoperfluoro(5-methyl-4-oxahexane) is a fluorinated organic compound with the molecular formula C6F13IO. It is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2-Iodoperfluoro(5-methyl-4-oxahexane) typically involves the reaction of perfluorinated alcohols with iodine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the iodination process . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Iodoperfluoro(5-methyl-4-oxahexane) undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to yield perfluorinated alcohols.

    Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide, and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-Iodoperfluoro(5-methyl-4-oxahexane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Iodoperfluoro(5-methyl-4-oxahexane exerts its effects involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of biological molecules, influencing various pathways and processes .

Comparison with Similar Compounds

2-Iodoperfluoro(5-methyl-4-oxahexane) can be compared with other fluorinated compounds such as:

2-Iodoperfluoro(5-methyl-4-oxahexane) stands out due to its specific combination of iodine and fluorine atoms, which impart unique reactivity and versatility in various applications .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F13IO/c7-1(20,3(9,10)11)6(18,19)21-2(8,4(12,13)14)5(15,16)17
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXKXUHPHNWSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(F)I)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896562
Record name 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16005-45-1
Record name 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16005-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,3,3,3-hexafluoro-2-iodopropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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